molecular formula C7H15ClO B13197562 3-(Chloromethyl)-1-methoxypentane

3-(Chloromethyl)-1-methoxypentane

Cat. No.: B13197562
M. Wt: 150.64 g/mol
InChI Key: FKESDTPOOXMARN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methoxypentane is an organic compound that belongs to the class of chloromethyl ethers It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a pentane chain with a methoxy group (-OCH3) at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methoxypentane typically involves the chloromethylation of 1-methoxypentane. One common method is the reaction of 1-methoxypentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction proceeds under acidic conditions, where the formaldehyde acts as the source of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of microwave irradiation has also been explored to enhance the reaction rate and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methoxypentane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include 3-(hydroxymethyl)-1-methoxypentane, 3-(alkoxymethyl)-1-methoxypentane, and 3-(aminomethyl)-1-methoxypentane.

    Oxidation: Products include 3-(formyl)-1-methoxypentane and 3-(carboxy)-1-methoxypentane.

    Reduction: The major product is 3-(methyl)-1-methoxypentane.

Scientific Research Applications

3-(Chloromethyl)-1-methoxypentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methoxypentane primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new carbon-nucleophile bonds, which can result in various chemical transformations. The methoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-methoxyhexane: Similar structure but with an additional carbon in the chain.

    3-(Chloromethyl)-1-methoxybutane: Similar structure but with one less carbon in the chain.

    3-(Chloromethyl)-1-ethoxypentane: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

3-(Chloromethyl)-1-methoxypentane is unique due to its specific combination of a chloromethyl group and a methoxy group on a pentane chain. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

3-(chloromethyl)-1-methoxypentane

InChI

InChI=1S/C7H15ClO/c1-3-7(6-8)4-5-9-2/h7H,3-6H2,1-2H3

InChI Key

FKESDTPOOXMARN-UHFFFAOYSA-N

Canonical SMILES

CCC(CCOC)CCl

Origin of Product

United States

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